molecular formula C14H24N4O2S B2722360 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide CAS No. 1235231-82-9

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide

Cat. No. B2722360
CAS RN: 1235231-82-9
M. Wt: 312.43
InChI Key: XLDIZYGBYRQAKX-UHFFFAOYSA-N
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Description

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide” is a chemical compound. It is related to a series of novel N-substituted derivatives that have been synthesized and characterized . These derivatives have been evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities .


Synthesis Analysis

The synthesis of related compounds involves the use of various techniques such as FTIR, 1H-NMR, mass spectral and elemental analysis . A facile synthetic route to N-substituted derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include various steps such as the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The product obtained was characterized by 1H and 13C NMR and mass spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various techniques such as FTIR, 1H-NMR, mass spectral and elemental analysis . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Structural Insights and Synthesis

Research on structurally related compounds to N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide has provided insights into their molecular conformation and potential applications. For instance, the study of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide revealed significant details about the molecular conformation stabilized by weak intramolecular π–π stacking interactions, suggesting the potential for designing compounds with specific structural features for targeted applications (Kumar et al., 2012).

Material Science and Catalysis

In the realm of material science, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have shown promise. A study highlighted the potential of these compounds as selective ligands or multifunctional agents, which could be leveraged for the treatment of complex diseases or used in catalysis due to their selective binding properties (Canale et al., 2016).

Antimicrobial and Antifungal Activities

The antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, including those structurally similar to this compound, demonstrated potential biological activity. These compounds were found to exhibit a significant degree of antimicrobial activity, indicating their potential as novel antimicrobial agents (Fadda et al., 2016).

Antioxidant Properties

Exploring the antioxidant capabilities, analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with a free radical scavenger group demonstrated protective effects against cell viability decrease and glutathione levels induced by hydrogen peroxide. This suggests potential applications in the prevention of diseases associated with oxidative stress, such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).

Mechanism of Action

The mechanism of action of related compounds appears to involve the inhibition of in vivo angiogenesis and DNA cleavage . These compounds efficiently blocked the formation of blood vessels in vivo in a CAM model and exhibited differential migration and band intensities in DNA binding/cleavage assays .

Future Directions

The future directions for research on “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide” and related compounds could involve further exploration of their anti-angiogenic and DNA cleavage activities . There is also potential for further development of these compounds as evidenced by their molecular interactions in docking studies .

properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-2-3-11-21(19,20)17-12-13-5-9-18(10-6-13)14-15-7-4-8-16-14/h4,7-8,13,17H,2-3,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDIZYGBYRQAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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